Structural Differentiation from 3,5-Dimethylphenyl and Pyridin-2-ylamino Pyridazine Analogs
The target compound differs from the structurally closest documented analog, 3-(3,5-dimethylphenyl)-1-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea (ChEMBL2093716), by two critical structural features: (i) the phenyl substitution pattern is 3,4-dimethyl rather than 3,5-dimethyl, and (ii) the pyridazine 6-position bears a 1H-pyrrol-1-yl group instead of a pyridin-2-ylamino group [1]. These modifications alter the hydrogen-bonding capacity, lipophilicity, and electronic distribution of the molecule. However, no direct head-to-head biological or physicochemical comparison data are publicly available, relegating this to a class-level inference [1].
| Evidence Dimension | Structural topology and substituent identity |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl urea + 6-(1H-pyrrol-1-yl)pyridazine head group |
| Comparator Or Baseline | 3,5-dimethylphenyl urea + 6-(pyridin-2-ylamino)pyridazine head group (ChEMBL2093716) |
| Quantified Difference | Qualitative structural difference; no quantitative biological data available for direct comparison |
| Conditions | Structural comparison based on SMILES/InChI; no biological assay context |
Why This Matters
For researchers using this compound as a chemical probe or lead scaffold, the distinct substitution pattern may confer unique target selectivity profiles that are not reproduced by off-the-shelf analogs, but this must be verified experimentally.
- [1] PhytoBank metabolite record PHY0175762: 3-(3,5-dimethylphenyl)-1-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea. View Source
